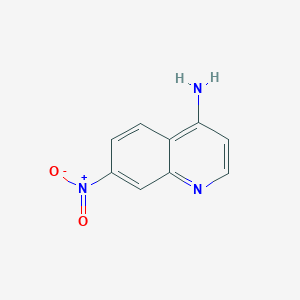
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a bromopyridine moiety attached to a trifluoroethanol group
Métodos De Preparación
The synthesis of 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism by which 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The trifluoroethanol group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the bromopyridine core but differ in their functional groups, leading to distinct chemical properties and applications.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but lack the trifluoroethanol group, resulting in different reactivity and biological activity
The uniqueness of this compound lies in its combination of the bromopyridine and trifluoroethanol moieties, which confer specific chemical and biological properties that are not present in other similar compounds.
Propiedades
Fórmula molecular |
C7H5BrF3NO |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H |
Clave InChI |
DNDGFWDFTJFUJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

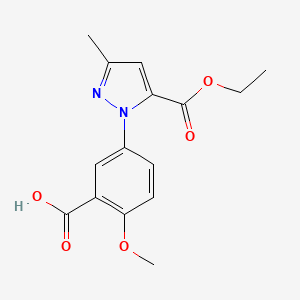
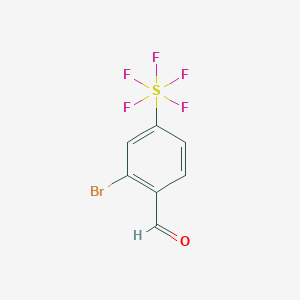
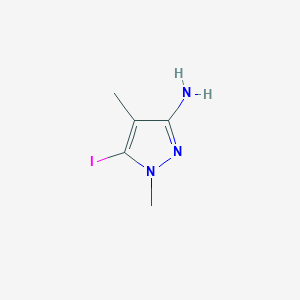
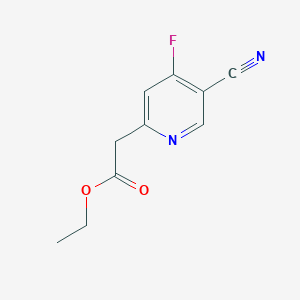

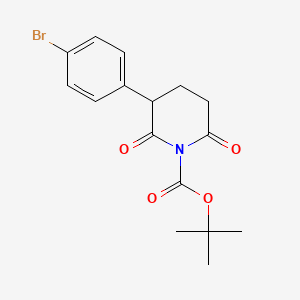

![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
